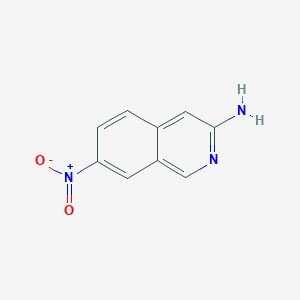

7-Nitroisoquinolin-3-amine

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical and Biological Sciences

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. wisdomlib.orgnih.gov Its derivatives are recognized as "privileged structures," meaning they can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov This versatility has made isoquinoline and its derivatives integral to drug discovery and development. wisdomlib.orgrsc.org

Historically, isoquinoline derivatives have been utilized in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties. amerigoscientific.com Modern research continues to build on this foundation, exploring their potential in treating a multitude of diseases. The diverse therapeutic applications of isoquinoline derivatives include anticancer, antibacterial, antimalarial, antiviral, and antifungal activities. wisdomlib.org For instance, compounds like berberine (B55584) and noscapine (B1679977) are well-known isoquinoline alkaloids with established medicinal uses and ongoing research into new applications. amerigoscientific.com The structural diversity and therapeutic importance of these compounds have spurred continuous efforts among chemists to develop efficient synthetic methods for creating novel isoquinoline-based molecules. nih.govrsc.org

Overview of Nitrated and Aminated Heterocyclic Systems in Research

Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structures, are of paramount importance in drug discovery. ijsrtjournal.comresearchgate.net A significant portion of all physiologically active compounds contain at least one heteroatom, with nitrogen-containing heterocycles being particularly prevalent. nih.govuomus.edu.iq The introduction of nitro (NO2) and amino (NH2) groups to these heterocyclic systems can profoundly influence their chemical and biological properties. uomustansiriyah.edu.iq

Nitrated heterocyclic compounds are valuable intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the heterocyclic ring for certain chemical reactions and can be a precursor to other functional groups, most notably the amino group through reduction. evitachem.comchemshuttle.com This transformation is a key step in the synthesis of many biologically active molecules. nih.gov

Aminated heterocycles are widespread in nature and medicine. uomus.edu.iquomustansiriyah.edu.iq The amino group, with its lone pair of electrons, imparts basic and nucleophilic characteristics to the molecule. uomustansiriyah.edu.iq This functionality is crucial for the biological activity of many drugs, as it can participate in hydrogen bonding and other interactions with biological targets. The presence and position of amino groups on a heterocyclic scaffold can significantly modulate a compound's pharmacological profile. nih.gov

Rationale for Research on 7-Nitroisoquinolin-3-amine

The specific interest in this compound stems from the combination of its three key structural features: the isoquinoline core, the nitro group at the 7-position, and the amino group at the 3-position. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry. chemshuttle.com

The isoquinoline scaffold provides a proven framework with a high potential for biological activity. wisdomlib.orgnih.gov The nitro group at the 7-position influences the electronic properties of the molecule and can be a handle for further synthetic modifications, such as reduction to an amino group, which could lead to derivatives with different biological properties. chemshuttle.com The amino group at the 3-position provides a site for further derivatization, allowing for the exploration of structure-activity relationships. evitachem.com

Research on related nitroisoquinoline and aminoisoquinoline derivatives has demonstrated their potential in various therapeutic areas. For instance, different isomers of nitroisoquinolin-amine have been investigated for their potential as intermediates in the synthesis of pharmaceuticals. lookchem.com The study of compounds like this compound is driven by the goal of discovering novel molecules with improved efficacy and selectivity for a range of diseases, including cancer and infectious diseases. chemshuttle.comnih.gov The synthesis and investigation of such compounds contribute to the expansion of chemical space available for drug discovery programs. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

7-nitroisoquinolin-3-amine |

InChI |

InChI=1S/C9H7N3O2/c10-9-4-6-1-2-8(12(13)14)3-7(6)5-11-9/h1-5H,(H2,10,11) |

InChI Key |

NJHWFEJMHCPMCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 7 Nitroisoquinolin 3 Amine

Reactions of the Nitro Group

The nitro group at the 7-position significantly influences the reactivity of the isoquinoline (B145761) ring system. Its strong electron-withdrawing nature deactivates the benzene (B151609) portion of the molecule towards electrophilic attack but activates it for nucleophilic substitution. Furthermore, the nitro group itself can undergo various chemical transformations, most notably reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is crucial for the synthesis of various derivatives, as the resulting diaminoisoquinoline can be a precursor to a wide array of further functionalized molecules. A common method for this reduction is catalytic hydrogenation. For instance, the related compound 7-nitroisoquinoline (B179579) has been successfully reduced to 7-aminoisoquinoline using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. It is anticipated that 7-Nitroisoquinolin-3-amine would undergo a similar reduction to yield isoquinoline-3,7-diamine.

Another effective method for the reduction of aromatic nitro groups is the use of metal salts in acidic media. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a widely used reagent for this purpose and has been employed in the reduction of a substituted 7-nitro-3,4-dihydroisoquinoline (B1308824) to the corresponding 7-amino derivative. mdpi.com This suggests that this compound could also be effectively reduced using this method. Other metal-free reduction methods, such as using trichlorosilane (B8805176) in the presence of a tertiary amine, have also been developed for the reduction of a broad range of nitroarenes and could potentially be applied to this system. beilstein-journals.org

| Reactant | Reagent(s) | Product | Notes |

| 7-Nitroisoquinoline | H₂, 10% Pd/C, Methanol | 7-Aminoisoquinoline | Analogous reaction. |

| Substituted 7-nitro-3,4-dihydroisoquinoline | SnCl₂·2H₂O, HCl, Ethanol | Substituted 7-amino-3,4-dihydroisoquinoline | Demonstrates the utility of SnCl₂ for reducing the 7-nitro group in a related isoquinoline system. mdpi.com |

| Aromatic Nitro Compounds | HSiCl₃, Tertiary Amine | Aromatic Amines | A general metal-free method applicable to a wide range of nitroarenes. beilstein-journals.org |

The presence of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr). nih.gov This activation is most pronounced when the nitro group is ortho or para to a suitable leaving group. In the case of this compound, while there is no inherent leaving group on the benzene ring, the nitro group at the 7-position would significantly increase the electrophilicity of the carbon atoms at the 6 and 8 positions. If a leaving group were present at one of these positions, nucleophilic substitution would be facilitated.

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another possibility, where a nucleophile attacks a hydrogen-bearing carbon atom on an electron-deficient aromatic ring. Studies on nitroquinolines have shown that the nitro group activates the aromatic ring for such attacks. researchgate.net This suggests that under appropriate conditions, a nucleophile could potentially attack the C-6 or C-8 position of this compound.

Reactions of the Amino Group

The amino group at the 3-position of the isoquinoline core is a versatile functional handle, capable of undergoing a variety of reactions typical of primary aromatic amines.

The amino group of this compound can be readily acylated with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in modifying the electronic properties of the amino group and for introducing further functionalities. Studies on the acylation of 3-amino-1(2H)-isoquinolinone have shown that acylation can occur at the amino group, among other positions. wikipedia.org

Alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation of primary amines can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled method for introducing an alkyl group is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

The primary amino group at the 3-position allows for condensation reactions with various carbonyl compounds to form imines (Schiff bases). These imines can be valuable intermediates for the synthesis of more complex heterocyclic systems. For example, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of substituted pyridines. nih.gov

Furthermore, the 3-aminoisoquinoline scaffold can be a precursor for cyclization reactions to form fused heterocyclic systems. For instance, a facile synthetic method to access 3-substituted isoquinoline or dihydroisoquinoline derivatives has been developed via a novel cyclization reaction of N-sulfonyl-1,2,3-triazole derivatives. google.com While not directly starting from this compound, this demonstrates the potential of the 3-aminoisoquinoline moiety to participate in cyclization reactions.

A particularly important set of reactions for primary aromatic amines is diazotization followed by Sandmeyer or related reactions. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. This intermediate is highly versatile and can be displaced by a variety of nucleophiles in the presence of a copper(I) catalyst (Sandmeyer reaction) or other reagents. This provides a pathway to introduce a wide range of substituents at the 3-position, such as halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com

| Starting Material | Reagents | Product Type | Reaction Type |

| Aryl Amine | 1. NaNO₂, HCl 2. CuCl | Aryl Chloride | Diazotization-Sandmeyer |

| Aryl Amine | 1. NaNO₂, HBr 2. CuBr | Aryl Bromide | Diazotization-Sandmeyer |

| Aryl Amine | 1. NaNO₂, H₂SO₄ 2. CuCN | Aryl Cyanide | Diazotization-Sandmeyer |

| Aryl Amine | 1. NaNO₂, H₂SO₄ 2. H₂O, heat | Phenol | Diazotization-Hydrolysis |

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. When substitution does occur, it preferentially takes place on the benzene ring, typically at the C-5 and C-8 positions. nih.gov

In the case of this compound, the situation is more complex due to the presence of both a strongly deactivating meta-directing nitro group and a strongly activating ortho-, para-directing amino group. The nitro group at C-7 deactivates the benzene ring and would direct incoming electrophiles to the C-6 and C-8 positions (meta to itself). Conversely, the amino group at C-3 activates the pyridine ring for electrophilic attack, although this ring is inherently less reactive. The directing effect of the amino group in the pyridine ring is less straightforward than in a simple aniline (B41778) system.

Computational studies on the electrophilic substitution of aniline and nitrobenzene (B124822) have provided insights into the directing effects of these groups. rsc.org The amino group in aniline strongly activates the ortho and para positions for electrophilic attack, while the nitro group in nitrobenzene deactivates the ring and directs substitution to the meta position. rsc.org In this compound, these opposing effects would compete. The powerful activating effect of the amino group might overcome the deactivation of the nitro group to some extent, but the precise regioselectivity of electrophilic aromatic substitution on this specific molecule would likely be a mixture of products and would need to be determined experimentally. It is plausible that substitution could occur at the C-4 position (ortho to the amino group) or at the C-5 or C-8 positions of the benzene ring, influenced by the combined electronic effects of both substituents.

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the functionalization of heterocyclic scaffolds such as isoquinoline. While the scientific literature on the direct metal-catalyzed coupling of this compound is limited, studies on closely related isoquinoline derivatives provide significant insights into its potential reactivity. The primary focus of available research has been on the functionalization of the amino group at the 3-position via palladium-catalyzed Buchwald-Hartwig amination.

The Buchwald-Hartwig amination serves as a key method for the synthesis of N-arylisoquinolinamines. arkat-usa.org Research on isoquinolin-3-amine (B165114), a structurally analogous compound, has demonstrated its successful participation in palladium-catalyzed coupling reactions with a variety of substituted aryl halides. These studies establish a precedent for the potential reactivity of the 3-amino group in this compound, although the electronic effects of the nitro group at the 7-position would likely influence the reaction conditions and outcomes.

In a study involving isoquinolin-3-amine, researchers investigated its coupling with various substituted bromobenzene (B47551) derivatives. arkat-usa.org The reactions were catalyzed by a palladium source, typically tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a phosphine (B1218219) ligand. The choice of ligand and base was found to be crucial for achieving good to excellent yields of the N-arylated products. arkat-usa.org

The research findings indicate that ligands such as JohnPhos and Xantphos are effective in promoting the coupling, while bases like cesium carbonate (Cs₂CO₃) and sodium t-butoxide (t-BuONa) facilitate the reaction. arkat-usa.org The reactions are typically carried out in a suitable solvent, such as toluene, under reflux conditions. arkat-usa.org The yields of the resulting N-arylisoquinolin-3-amines ranged from 46% to 94%, depending on the specific aryl halide, ligand, and base used. arkat-usa.org

The table below summarizes the experimental conditions and yields for the Buchwald-Hartwig coupling of isoquinolin-3-amine with various aryl bromides, providing a model for potential reactions involving this compound.

Table 1: Buchwald-Hartwig Coupling of Isoquinolin-3-amine with Aryl Halides arkat-usa.org

| Aryl Halide | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromochlorobenzene | JohnPhos | Cs₂CO₃ | Toluene | 94 |

| 3-Bromochlorobenzene | JohnPhos | Cs₂CO₃ | Toluene | 82 |

| 1,4-Dibromobenzene | JohnPhos | Cs₂CO₃ | Toluene | 86 |

| 1,3-Dibromobenzene | JohnPhos | Cs₂CO₃ | Toluene | 75 |

| 1,2-Dibromobenzene | Xantphos | t-BuONa | Toluene | 46 |

| 4-Bromonitrobenzene | JohnPhos | Cs₂CO₃ | Toluene | 92 |

| 2-Bromonitrobenzene | Xantphos | t-BuONa | Toluene | 62 |

| Ethyl 4-bromobenzoate | JohnPhos | Cs₂CO₃ | Toluene | 88 |

| Ethyl 3-bromobenzoate | JohnPhos | Cs₂CO₃ | Toluene | 78 |

| Ethyl 2-bromobenzoate | Xantphos | t-BuONa | Toluene | 72 |

| 2-Bromobenzaldehyde | Xantphos | t-BuONa | Toluene | 64 |

Exploration of Derivatives and Structural Modifications of 7 Nitroisoquinolin 3 Amine

Synthesis of Substituted 7-Nitroisoquinolin-3-amine Analogues

The synthesis of substituted analogues of this compound can be approached through various synthetic strategies. One common method involves the construction of the isoquinoline (B145761) ring from suitably substituted precursors. For instance, derivatives of 2-methylbenzonitrile can be treated with a strong base like lithium diisopropylamide (LDA) followed by reaction with an N,N-disubstituted cyanamide to yield 1,3-diaminoisoquinoline derivatives. By starting with a nitrated 2-methylbenzonitrile, this method could be adapted for the synthesis of this compound analogues.

Another approach involves the modification of the parent this compound molecule. The amino group at the 3-position can be acylated, alkylated, or used as a handle for the introduction of various substituents through reactions such as diazotization followed by nucleophilic substitution.

| Precursor/Reagent | Reaction Type | Potential Product |

| Substituted 2-methyl-benzonitriles | Cyclization with cyanamides | Substituted 1,3-diaminoisoquinolines |

| This compound and acyl halides | Acylation | 3-Acylamino-7-nitroisoquinolines |

| This compound and alkyl halides | Alkylation | 3-(Alkylamino)-7-nitroisoquinolines |

Functionalization at Various Positions of the Isoquinoline Ring System

The functionalization of the isoquinoline ring system of this compound can be achieved at several positions, primarily guided by the directing effects of the existing substituents. The nitro group at the 7-position is a meta-director, while the amino group at the 3-position is an ortho-, para-director.

Electrophilic aromatic substitution reactions, such as halogenation or nitration, would be directed to the positions activated by the amino group and not deactivated by the nitro group. However, the strong deactivating effect of the nitro group can make such reactions challenging.

A more viable approach for functionalization is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the isoquinoline ring towards nucleophilic attack. For example, in 5-nitroisoquinoline (B18046), oxidative nucleophilic substitution of hydrogen (SNH) has been shown to occur at positions 6 and 8 with N-amide nucleophiles nih.gov. This suggests that the this compound scaffold could undergo similar reactions, allowing for the introduction of substituents at the 6 and 8-positions.

The amino group at the 3-position can also be a site for functionalization. It can be converted to other functional groups, or it can direct metallation at the adjacent C-4 position, which can then be quenched with various electrophiles to introduce a wide range of substituents.

| Position | Reaction Type | Potential Functional Groups Introduced |

| 6 and 8 | Oxidative Nucleophilic Substitution (SNH) | Amides, ureas |

| 4 | Directed metallation followed by electrophilic quench | Alkyl, aryl, halogen, carboxyl |

| 3 (amino group) | Diazotization and substitution | Halogens, hydroxyl, cyano |

Design of Fused Heterocyclic Systems Incorporating the this compound Moiety

The 3-aminoisoquinoline moiety is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-c]isoquinolines. These fused systems are of significant interest due to their diverse biological activities researchgate.netcitedrive.comeurekaselect.com. The synthesis of pyrimido[4,5-c]isoquinolines often involves the cyclization of a 3,4-difunctionalized isoquinoline with a suitable one-carbon synthon.

Starting from this compound, a functionality can be introduced at the 4-position, for example, a carboxylate or a cyano group. This can be achieved by first protecting the amino group, followed by a directed metallation and quenching sequence. The resulting 3-amino-4-functionalized-7-nitroisoquinoline can then undergo cyclization with reagents like formamide or guanidine to construct the fused pyrimidine ring.

For instance, the reaction of a 3-aminoisoquinoline-4-carboxylate with formamide would lead to a pyrimido[4,5-c]isoquinolin-4-one. The presence of the nitro group at the 7-position would result in a 9-nitropyrimido[4,5-c]isoquinolin-4-one derivative.

| Isoquinoline Precursor | Reagent for Cyclization | Fused Heterocyclic System |

| 3-Amino-7-nitroisoquinoline-4-carbonitrile | Guanidine | 2,4-Diamino-9-nitropyrimido[4,5-c]isoquinoline |

| Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate | Formamide | 9-Nitro-3H-pyrimido[4,5-c]isoquinolin-4-one |

| 3-Amino-7-nitroisoquinoline-4-carboxamide | Triethyl orthoformate | 9-Nitropyrimido[4,5-c]isoquinoline |

These fused heterocyclic systems offer a rigid scaffold with diverse points for further functionalization, making them attractive for medicinal chemistry applications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively documented in the public domain, general principles of SAR can be applied to this class of compounds based on related heterocyclic systems. SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

For a hypothetical series of this compound derivatives, an SAR study would involve the synthesis of analogues with variations at different positions and the evaluation of their biological activity.

Key areas for modification and SAR exploration would include:

The 3-amino group: The nature of the substituent on the amino group (e.g., alkyl, aryl, acyl) can significantly impact activity. The basicity of this nitrogen and its ability to form hydrogen bonds are often critical for receptor binding.

The 7-nitro group: The presence and position of the nitro group can influence the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic properties. Analogues with the nitro group replaced by other electron-withdrawing or electron-donating groups would be synthesized to probe these effects.

Substitution on the isoquinoline ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at positions 1, 4, 5, 6, and 8 would explore the steric and electronic requirements for optimal activity.

Fused ring systems: The biological activity of the fused pyrimido[4,5-c]isoquinoline derivatives would be compared to the parent this compound to understand the effect of extending the heterocyclic system.

A hypothetical SAR table might look like this:

| Compound | R1 (at C-3) | R2 (at C-7) | R3 (at C-4) | Biological Activity (IC50, µM) |

| 1 | -NH2 | -NO2 | -H | >100 |

| 2 | -NHCOCH3 | -NO2 | -H | 50 |

| 3 | -NH2 | -NH2 | -H | 25 |

| 4 | -NH2 | -NO2 | -Cl | 10 |

This systematic approach allows for the identification of key structural features responsible for biological activity and guides the design of more potent and selective compounds. The SAR of related quinoline (B57606) and isoquinoline derivatives often reveals that small changes in substitution can lead to significant differences in biological effects nih.govmdpi.com.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds like 7-Nitroisoquinolin-3-amine. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecular ion, thereby confirming the compound's identity and assessing its purity.

The molecular formula for this compound is C₉H₇N₃O₂. chemscene.com The exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This theoretical exact mass serves as a benchmark for experimental HRMS measurements. A close correlation between the measured and calculated mass confirms the elemental composition with high confidence.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. For this compound, predictable fragmentation pathways would include the loss of the nitro group (-NO₂) or parts thereof, and cleavage patterns typical for isoquinoline (B145761) and aromatic amine structures, such as the loss of hydrogen cyanide (HCN). Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

Table 1: Predicted HRMS Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight (Nominal) | 189 g/mol |

| Calculated Exact Mass [M+H]⁺ | 190.06110 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, revealing crucial information about the molecular framework and the electronic effects of substituents.

While specific experimental spectra for this compound are not widely published, a predicted spectrum can be constructed based on the known effects of the amino (-NH₂) and nitro (-NO₂) groups on the isoquinoline core.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show signals for the five aromatic protons and the two amine protons. The electron-donating amino group at position 3 will cause an upfield shift (shielding) for nearby protons, particularly H-4. Conversely, the strongly electron-withdrawing nitro group at position 7 will cause a significant downfield shift (deshielding) for adjacent protons, especially H-6 and H-8. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. It would display nine distinct signals for the carbon atoms of the isoquinoline ring. The chemical shifts are heavily influenced by the attached functional groups. The carbon atom bonded to the amino group (C-3) would be shielded, while the carbon bearing the nitro group (C-7) would be deshielded. The positions of the other carbon signals would be shifted according to the combined inductive and resonance effects of both substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~152 |

| C3 | - | ~155 |

| C4 | ~7.0-7.2 | ~110 |

| C4a | - | ~128 |

| C5 | ~7.8-8.0 | ~125 |

| C6 | ~8.2-8.4 | ~122 |

| C7 | - | ~148 |

| C8 | ~8.8-9.0 | ~120 |

| C8a | - | ~135 |

| H1 | ~8.9-9.1 | - |

| H4 | ~7.0-7.2 | - |

| H5 | ~7.8-8.0 | - |

| H6 | ~8.2-8.4 | - |

| H8 | ~8.8-9.0 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, nitro group, and aromatic isoquinoline structure. vscht.cz

Key expected vibrational modes include:

N-H Vibrations: As a primary aromatic amine, it should exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

N-O Vibrations: The nitro group will produce two strong and characteristic stretching bands: an asymmetric stretch typically between 1475-1550 cm⁻¹ and a symmetric stretch between 1290-1360 cm⁻¹. orgchemboulder.com

Aromatic Ring Vibrations: The spectrum will also feature absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1650 - 1580 | N-H Bend (scissoring) | Primary Aromatic Amine |

| 1600 - 1450 | C=C and C=N Stretch (in-ring) | Aromatic Ring |

| 1550 - 1475 | N=O Asymmetric Stretch | Nitro Group |

| 1360 - 1290 | N=O Symmetric Stretch | Nitro Group |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from lower to higher energy molecular orbitals. In conjugated systems like this compound, these are typically π→π* and n→π* transitions. libretexts.org

The spectrum of this compound is expected to be complex due to the extended π-system of the isoquinoline core, which is further modified by the electron-donating amino group and the electron-withdrawing nitro group. This "push-pull" configuration often leads to the appearance of an intramolecular charge-transfer (ICT) band at a longer wavelength (lower energy) than the typical π→π* transitions of the parent aromatic system. chemrxiv.org This ICT transition involves the promotion of an electron from an orbital primarily located on the amino group and the ring (the donor) to an orbital centered on the nitro group (the acceptor). rsc.orgvu.nl This band is often sensitive to solvent polarity.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π→π* | Transitions within the isoquinoline aromatic system | 250-350 nm |

| Intramolecular Charge-Transfer (ICT) | HOMO (donor: -NH₂/ring) to LUMO (acceptor: -NO₂) transition | >350 nm (Visible region) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and torsional angles. mkuniversity.ac.in

As of now, a crystal structure for this compound has not been deposited in public databases. However, if a suitable single crystal were to be grown and analyzed, this technique would provide invaluable information. nih.gov It would confirm the planarity of the isoquinoline ring system and reveal the orientation of the amino and nitro substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the amine group's N-H donors with the nitro group's oxygen acceptors or the nitrogen atom of an adjacent isoquinoline ring. This information is crucial for understanding the solid-state properties of the material.

Surface-Enhanced Raman Scattering (SERS) for Mechanistic Studies and Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces (typically gold or silver) by many orders of magnitude. sfu.ca This enormous enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. mdpi.com

While no specific SERS studies of this compound have been reported, the technique holds significant potential for its analysis. SERS is particularly effective for the detection of nitroaromatic compounds, which are often targeted in environmental and security screening. acs.orgmdpi.comresearchgate.net

For this compound, a SERS experiment would involve adsorbing the molecule onto a SERS-active substrate, such as a colloid of silver nanoparticles. The interaction between the molecule (likely via the nitrogen lone pairs of the amine or the isoquinoline ring) and the metal surface would lead to a dramatic enhancement of its Raman spectrum. The vibrational modes of the nitro group (symmetric and asymmetric N=O stretches) typically give very strong and characteristic SERS signals, making them excellent fingerprints for detection. acs.org This would enable the development of sensitive methods for trace detection of this compound in various matrices.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor binding. researchgate.net

The process involves:

Preparation of Structures: Obtaining or building 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Placing the ligand in the binding site of the protein and using a scoring function to evaluate thousands of possible binding poses.

Analysis of Results: The best poses are ranked based on their binding affinity or docking score, which estimates the strength of the interaction. mdpi.com The analysis reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. cambridgemedchemconsulting.com

For this compound, docking studies could elucidate its potential to bind to specific enzyme active sites, identifying key amino acid residues that interact with the nitro and amine functional groups.

| Hypothetical Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions with this compound |

| Protein Kinase X | -9.5 | Hydrogen bond between the amine group and an Aspartate residue; Pi-stacking of the isoquinoline ring with a Phenylalanine residue. |

| Carbonic Anhydrase Y | -8.2 | Coordination of the nitro group's oxygen with a Zinc ion in the active site; Hydrogen bond with a Threonine residue. |

Molecular Dynamics Simulations for Conformational Dynamics and Binding

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations introduce motion and time, allowing for the study of the dynamic behavior of molecular systems. ulisboa.pt An MD simulation calculates the forces between atoms and uses them to simulate the movement of the atoms and molecules over a period of time.

In the context of this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in solution and how this flexibility influences its ability to bind to a target.

Assess Binding Stability: After docking, an MD simulation of the ligand-protein complex can be run to assess the stability of the predicted binding pose over time. This helps validate the docking results and provides a more realistic view of the interaction. researchgate.net

Calculate Binding Free Energy: More advanced MD techniques can be used to compute the free energy of binding, offering a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest (e.g., solubility, boiling point, or a biological activity). liverpool.ac.uk

A QSPR study involving this compound would typically involve the following steps:

Dataset Collection: Assembling a set of related isoquinoline derivatives with known experimental values for a particular property.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the set. Descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates the descriptors to the observed property.

Model Validation: Testing the predictive power of the QSPR model using internal and external validation techniques.

Once validated, the QSPR model could be used to predict the properties of new, unsynthesized compounds, including other derivatives of this compound, thereby guiding the design of molecules with desired characteristics.

Computational Investigations into this compound Remain a Nascent Field

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the reaction mechanisms and transition states of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, predicting transition states, and understanding the energetic landscapes of chemical reactions, it appears that these methods have not yet been applied in published research to this particular compound.

Computational and Theoretical Chemistry Investigations of 7 Nitroisoquinolin 3 Amine

Typically, these studies would employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction pathways. Researchers would identify the reactant and product structures, and then locate the transition state connecting them on the potential energy surface. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics.

In the absence of specific research on 7-Nitroisoquinolin-3-amine, it is not possible to provide detailed research findings or data tables related to its reaction mechanisms. The scientific community has yet to publish theoretical explorations into how this molecule participates in chemical reactions, what products are likely to form under various conditions, and the specific energetic profiles of these transformations.

Future computational studies on this compound could provide valuable insights into its chemical behavior, potentially guiding synthetic applications or explaining its properties. However, at present, this remains an unexplored area of research.

Applications in Advanced Chemical Research

Medicinal Chemistry Research Prospects of 7-Nitroisoquinolin-3-amine Analogues

The exploration of this compound analogues in medicinal chemistry is a burgeoning field, with researchers investigating their potential to interact with various biological targets. The inherent functionalities of this core structure provide a foundation for developing compounds with a wide spectrum of pharmacological activities.

Analogues of this compound are promising candidates for investigation as inhibitors of various enzymes implicated in disease pathogenesis. The isoquinoline (B145761) core is a recognized pharmacophore in the design of enzyme inhibitors, and the specific substitution pattern of this compound offers opportunities for targeted drug design.

Phenylethanolamine N-Methyltransferase (PNMT): Research into tetrahydroisoquinolines (THIQs) has shown that substitution at the 7-position with an electron-withdrawing group, such as a nitro group, can reduce binding affinity towards the α2-adrenoceptor while enhancing inhibitory potency against PNMT. This suggests that this compound analogues could be explored for the development of selective PNMT inhibitors.

Glycogen Synthase Kinase 3 (GSK-3): A variety of heterocyclic compounds have been investigated as GSK-3 inhibitors. While specific studies on this compound analogues are not prominent, the general success of kinase inhibitors bearing nitrogen-containing heterocyclic scaffolds suggests that derivatives of this compound could be designed and screened for GSK-3 inhibitory activity. The development of both ATP-competitive and non-ATP-competitive inhibitors is a potential avenue for research. frontiersin.org

Janus Kinase 2 (JAK2): The JAK family of tyrosine kinases are crucial mediators of cytokine signaling, and their inhibition is a therapeutic strategy for various inflammatory diseases and cancers. While numerous scaffolds have been explored for JAK2 inhibition, the potential of this compound derivatives remains an area for future investigation. Quinoxalinone-based compounds have shown promise as dual JAK2/3 inhibitors, suggesting that related nitrogen-containing heterocyclic systems like isoquinolines could also yield potent inhibitors. nih.gov

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1): MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling and is a therapeutic target in certain types of lymphoma. Small molecule inhibitors of MALT1 have been identified through screening and rational design. nih.gov The development of novel scaffolds for MALT1 inhibition is an active area of research, and the this compound core could serve as a starting point for the design of new inhibitory molecules.

The isoquinoline scaffold is a well-established structural motif in the design of ligands for various receptors, including opioid receptors. The development of novel opioid receptor ligands is driven by the need for analgesics with improved side-effect profiles. While specific research on this compound analogues as opioid receptor ligands is not extensively documented, the general applicability of the isoquinoline core in this area suggests a potential for exploration. The synthesis of derivatives and their evaluation for binding affinity and functional activity at mu, delta, and kappa opioid receptors could be a fruitful area of research. drugbank.comresearchgate.net

The investigation of isoquinoline derivatives as antiproliferative agents is an active area of research. Studies on related compounds such as phenylaminoisoquinolinequinones have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov The introduction of different substituents on the isoquinoline core has been shown to modulate the antiproliferative potency.

For instance, a variety of phenylaminoisoquinolinequinones have been synthesized and evaluated for their activity against human tumor-derived cancer cell lines. The results indicated that the insertion of nitrogen substituents at the quinone double bond of the precursor compound led to a notable increase in antiproliferative activity. nih.gov In some cases, the IC50 values reached submicromolar levels. This suggests that analogues of this compound, which also possess an amino group on the isoquinoline ring, could be promising candidates for the development of novel anticancer agents. The antiproliferative activity of such analogues would likely be influenced by the nature and position of substituents on the aromatic ring system.

Table 1: Antiproliferative Activity of Selected Aminoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinolinyloxymethylphenyl compound 1k | A375 human melanoma | 0.77 | nih.gov |

| Quinolinyloxymethylphenyl compound 1l | A375 human melanoma | 0.79 | nih.gov |

| Phenylaminoisoquinolinequinone 3b | Various | Submicromolar | nih.gov |

| Phenylaminoisoquinolinequinone 4b | Various | Submicromolar | nih.gov |

| Phenylaminoisoquinolinequinone 5a | Various | Submicromolar | nih.gov |

| Phenylaminoisoquinolinequinone 7b | Various | Submicromolar | nih.gov |

Nitroaromatic compounds constitute a class of molecules with a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive intermediates that are toxic to the microorganism. encyclopedia.pub This mechanism of action suggests that this compound and its derivatives could possess antimicrobial properties.

Furthermore, derivatives of 8-hydroxyquinoline, which share the quinoline (B57606) core with isoquinolines, have been shown to exhibit potent antimicrobial and antifungal activities. For example, nitroxoline, a nitro-substituted 8-hydroxyquinoline, displays activity against both Gram-positive and Gram-negative bacteria. nih.gov This provides a rationale for investigating the antimicrobial and antifungal potential of this compound analogues. Screening of a library of such derivatives against a panel of pathogenic bacteria and fungi could lead to the discovery of new anti-infective agents.

Table 2: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline (Parent Compound) | Gram-positive bacteria, fungi, yeast | 3.44–13.78 | nih.gov |

| Nitroxoline | Aeromonas hydrophila | 5.26 | nih.gov |

| Nitroxoline | Pseudomonas aeruginosa | 84.14 | nih.gov |

| Cloxyquin | Listeria monocytogenes | 5.57 | nih.gov |

| Cloxyquin | Plesiomonas shigelloides | 11.14 | nih.gov |

The interaction of small molecules with DNA is a key mechanism of action for many anticancer and antimicrobial drugs. The planar aromatic system of the isoquinoline ring in this compound suggests the potential for intercalative or groove-binding interactions with DNA. While direct studies on the DNA-binding properties of this compound are not widely reported, research on related diquinolines has explored their ability to bisintercalate into the DNA helix. The binding affinity and mode of interaction are influenced by the nature of the substituents on the quinoline rings and the linker connecting them. These studies provide a framework for investigating the DNA-binding potential of this compound derivatives, which could lead to the development of new therapeutic agents that target DNA.

Structure-based drug design is a powerful approach for the rational development of potent and selective inhibitors of therapeutic targets. This methodology relies on the three-dimensional structure of the target protein to guide the design of complementary small molecules. The this compound scaffold can be utilized in structure-based design initiatives to develop inhibitors for various enzymes and receptors.

For example, in the context of kinase inhibition, the isoquinoline core can be designed to interact with the hinge region of the ATP-binding site, while the substituents at the 3- and 7-positions can be modified to achieve selectivity and potency by targeting specific pockets within the active site. Computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound analogues and to guide the synthetic efforts towards more potent compounds. The systematic exploration of the structure-activity relationships (SAR) of these derivatives is crucial for optimizing their pharmacological properties. researchgate.net

Applications in Materials Science

The incorporation of specific functional groups into materials is a cornerstone of modern materials science, enabling the tailoring of properties for specific applications. While research directly focused on this compound in this domain is nascent, the known reactivity of nitro and amino functionalized aromatic systems provides a strong basis for its potential utility.

Development of Functional Coatings

At present, specific research detailing the direct application of this compound in the development of functional coatings is not extensively documented in publicly available literature. The potential for its use can be inferred from the general properties of nitro-functionalized aromatic compounds, which can influence surface adhesion and electronic characteristics.

Integration into Polymer Systems

Similarly, the integration of this compound into polymer systems is an area that remains to be fully explored. The bifunctional nature of the molecule, with its reactive amino group, suggests its potential as a monomer or a modifying agent to impart specific properties, such as thermal stability or altered electronic behavior, to a polymer backbone.

Role as Chemical Building Blocks in Organic Synthesis

The true value of this compound, as evidenced by available chemical literature, lies in its role as a versatile intermediate and precursor in the synthesis of more complex molecules. The strategic placement of the nitro and amino groups allows for a wide range of synthetic manipulations.

Precursors for Complex Heterocyclic Systems

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis. This compound serves as a valuable starting material for the construction of more elaborate heterocyclic systems. The amino group can be readily diazotized and substituted, or it can participate in cyclization reactions to form fused ring systems. The nitro group, a powerful directing group, can influence the regioselectivity of further electrophilic aromatic substitution reactions and can be subsequently reduced to an amino group, providing another point for diversification.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for 7-Nitroisoquinolin-3-amine

The development of novel and efficient synthetic routes for this compound is a fundamental challenge that needs to be addressed to facilitate its broader investigation. While general methods for the synthesis of substituted isoquinolines and quinolines are established, specific, high-yielding, and scalable routes to this compound are not extensively documented in publicly available literature. Future research in this area should focus on several key aspects:

Exploration of Greener Synthetic Methodologies: A shift towards more environmentally benign synthetic processes is crucial. This includes the use of less hazardous reagents and solvents, catalyst-free reactions, and energy-efficient reaction conditions. For instance, catalyst-free condensation reactions, which have been successful in the synthesis of some 7-aminoquinolines, could be explored for the synthesis of the target compound and its precursors.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave technology to the key steps in the synthesis of this compound could lead to more rapid and efficient production of the compound.

Flow Chemistry Approaches: For scalable and continuous production, the development of flow chemistry processes offers significant advantages over traditional batch synthesis. This would be particularly important for the future production of any clinically relevant derivatives.

A significant challenge in the synthesis of this compound is the regioselective introduction of the nitro and amino groups at the C7 and C3 positions, respectively. Future synthetic strategies will need to address this challenge through the use of appropriate starting materials and directing groups.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalyst-Free Condensation | Environmentally friendly, simplified work-up | Substrate scope, regioselectivity |

| One-Pot Synthesis | Increased efficiency, reduced waste | Compatibility of reagents and intermediates |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Scalability, potential for side reactions |

| Flow Chemistry | Continuous production, improved safety | Initial setup costs, optimization of parameters |

Expanding the Scope of Derivatization and Functionalization of the Core Structure

The this compound scaffold offers multiple points for chemical modification, allowing for the generation of a diverse library of analogues with potentially improved biological activities and physicochemical properties. Future research should focus on systematically exploring the derivatization of the core structure at the amino group, the nitro group, and the isoquinoline (B145761) ring system.

Modification of the 7-Nitro Group: The nitro group at the C7 position can also be a target for derivatization. Reduction of the nitro group to an amine would provide a new site for functionalization, allowing for the introduction of a second set of diverse substituents. This would open up possibilities for creating analogues with altered electronic properties and potential for new biological interactions. Subsequent acylation or alkylation of the resulting 7-amino group could be explored.

Functionalization of the Isoquinoline Ring: The isoquinoline ring itself can be further functionalized through various electrophilic and nucleophilic substitution reactions. Introducing substituents such as halogens, alkyl, or alkoxy groups at other positions on the ring could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity.

A key challenge in the derivatization of this compound will be to achieve selective modifications in the presence of multiple reactive sites. The development of orthogonal protection and deprotection strategies will be crucial for the successful synthesis of complex analogues.

| Derivatization Site | Potential Modifications | Expected Impact |

| 3-Amino Group | Amides, sulfonamides, ureas | Modulation of polarity, hydrogen bonding, and steric bulk |

| 7-Nitro Group | Reduction to amine, subsequent functionalization | Alteration of electronic properties, introduction of new interaction points |

| Isoquinoline Ring | Halogenation, alkylation, alkoxylation | Fine-tuning of electronic and steric properties |

In-depth Mechanistic Studies of Biological Activities of Analogues

While the broader class of isoquinolines is known to exhibit a wide range of biological activities, in-depth mechanistic studies of this compound analogues are essential to understand their mode of action and to guide the development of more effective therapeutic agents. The presence of both a nitro group and an amino group suggests the potential for diverse biological interactions.

Future research should focus on:

Target Identification and Validation: A crucial first step is to identify the specific cellular targets with which the analogues interact. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening approaches. Once potential targets are identified, their role in the observed biological activity needs to be validated.

Enzymatic and Cellular Assays: A battery of in vitro enzymatic and cell-based assays should be employed to elucidate the mechanism of action. For example, if the analogues are found to be kinase inhibitors, detailed kinetic studies can determine the type of inhibition and the specific kinases they target.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of the analogues and their biological activity is paramount. This involves synthesizing and testing a library of compounds with systematic variations at different positions of the this compound scaffold. SAR studies can provide valuable insights into the key structural features required for potent and selective activity. For instance, studies on related imidazoquinolines have shown that electron-donating groups at the C7 position can enhance activity at certain receptors.

Investigation of the Role of the Nitro Group: The nitro group can act as a pharmacophore or a toxicophore. Its role in the biological activity of this compound analogues needs to be carefully investigated. Mechanistic studies should explore whether the nitro group is involved in redox cycling or other metabolic activation pathways that could contribute to both efficacy and potential toxicity.

Computational Design and Rational Synthesis of Advanced Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. The application of these in silico methods to the this compound scaffold can accelerate the discovery of advanced derivatives with enhanced potency, selectivity, and drug-like properties.

Future research in this area should involve:

Homology Modeling and Molecular Docking: In the absence of an experimentally determined structure of the biological target, homology modeling can be used to generate a three-dimensional model based on the structure of a related protein. Molecular docking studies can then be used to predict the binding mode of this compound analogues to the target's active site, providing insights into key interactions and guiding the design of new derivatives with improved binding affinity. Structure-based design has been successfully applied to the development of inhibitors for other nitro-containing heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to develop mathematical models that correlate the chemical structure of the analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates are critical for their success. In silico models can be used to predict these properties at an early stage of the drug discovery process, helping to identify and eliminate compounds with unfavorable profiles.

The rational synthesis of the designed compounds will then be carried out, and their biological activities will be evaluated to validate the computational predictions. This iterative cycle of design, synthesis, and testing is a powerful strategy for the efficient development of advanced derivatives of this compound. A key challenge will be the accuracy of the computational models, which often require experimental validation and refinement.

| Computational Method | Application | Potential Outcome |

| Homology Modeling & Molecular Docking | Predict binding modes to biological targets | Design of derivatives with improved binding affinity |

| QSAR Modeling | Correlate structure with biological activity | Prediction of activity for virtual compounds |

| Pharmacophore Modeling | Identify key features for biological activity | Discovery of novel active scaffolds |

| In Silico ADMET Prediction | Predict drug-like properties | Early identification of compounds with poor pharmacokinetic profiles |

Q & A

Q. What methodologies validate the absence of mutagenic byproducts in this compound?

- Methodological Answer : Perform Ames tests (OECD 471) with Salmonella typhimurium strains. Use LC-HRMS to detect trace genotoxic impurities (e.g., nitroso derivatives). Cross-reference with structural alerts in ICH M7 guidelines .

Data Presentation Example

| Parameter | Optimal Condition | Validation Method | Reference |

|---|---|---|---|

| Reaction Temperature | 70–80°C | IR thermocouple monitoring | |

| Purity Threshold | ≥98% | HPLC-UV (λ = 254 nm) | |

| Nitrosamine Limit | ≤0.03 ppm | LC-MS/MS (MRM mode) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.